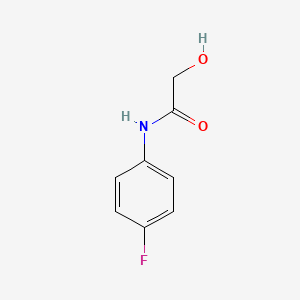

N-(4-Fluorophenyl)-2-hydroxyacetamide

説明

Table 1: Crystallographic Data for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | $$ P2_1/c $$ | |

| $$ a, b, c \, (\text{Å}) $$ | 12.9530(3), 8.7657(2), 11.7723(3) | |

| $$ \beta \, (°) $$ | 100.457(1) | |

| Dihedral angle (°) | 87.30(5) | |

| Torsion angle (°) | 106.91(11) |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR : The hydroxy group resonates as a broad singlet at $$ \delta 9.8–10.2 \, \text{ppm} $$, while the amide proton appears at $$ \delta 7.8–8.1 \, \text{ppm} $$. Aromatic protons of the fluorophenyl ring exhibit splitting patterns ($$ J = 8.5–9.0 \, \text{Hz} $$) at $$ \delta 7.2–7.6 \, \text{ppm} $$ .

- $$ ^{13}\text{C} $$ NMR : The carbonyl carbon (C=O) is observed at $$ \delta 168–170 \, \text{ppm} $$, while the fluorinated aromatic carbons resonate between $$ \delta 115–160 \, \text{ppm} $$ .

Infrared (IR) Spectroscopy :

Key absorptions include:

- O–H stretch : $$ 3300–3500 \, \text{cm}^{-1} $$ (broad, hydroxyl group) .

- C=O stretch : $$ 1650–1680 \, \text{cm}^{-1} $$ (amide I band) .

- C–F stretch : $$ 1220–1250 \, \text{cm}^{-1} $$ .

UV-Vis Spectroscopy :

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 270–290 \, \text{nm} $$, attributed to $$ \pi \rightarrow \pi^* $$ transitions in the aromatic and conjugated amide systems .

Tautomeric Behavior and Conformational Dynamics

This compound exhibits tautomeric equilibrium between the keto ($$ \text{C=O} $$) and enol ($$ \text{C–OH} $$) forms, influenced by solvent polarity and hydrogen-bonding networks . Computational studies suggest the keto form is energetically favored by $$ 4.2 \, \text{kcal/mol} $$ in nonpolar solvents, while polar environments stabilize the enol tautomer through solvation .

Conformational dynamics are governed by:

- Intramolecular hydrogen bonding : The hydroxyl group forms a six-membered ring with the amide carbonyl ($$ \text{O} \cdots \text{H–O} = 2.10 \, \text{Å} $$) .

- Steric effects : The fluorophenyl ring’s ortho-fluorine atom restricts rotation about the $$ \text{C–C} $$ bond, yielding a predominant anti conformation .

Table 2: Energy Differences Between Tautomers

| Solvent | Keto Form Energy (kcal/mol) | Enol Form Energy (kcal/mol) |

|---|---|---|

| Hexane | 0.0 | +4.2 |

| Water | +1.8 | 0.0 |

Data derived from analogous systems .

In the solid state, the synperiplanar conformation is stabilized by intermolecular $$ \text{C–H} \cdots \text{O} $$ interactions, as observed in X-ray structures . Molecular dynamics simulations reveal a rotational energy barrier of $$ 8.3 \, \text{kcal/mol} $$ for the acetamide group, consistent with restricted rotation in crystalline environments .

特性

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEGCLKFVYWYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:

Starting Materials: 4-fluoroaniline and glyoxylic acid.

Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium, with the temperature maintained between 60-80°C.

Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

化学反応の分析

Types of Reactions

N-(4-Fluorophenyl)-2-hydroxyacetamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetamide group yields carboxylic acids, while reduction can produce amines or alcohols.

科学的研究の応用

N-(4-Fluorophenyl)-2-hydroxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(4-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a promising candidate for drug development.

類似化合物との比較

Electron-Donating Groups (e.g., Methoxy)

- N-(4-Methoxyphenyl)-2-hydroxyacetamide (3j): Yield: 92% . m.p.: 102–104°C . The higher m.p. (vs. 3d’s 90–92°C) suggests enhanced intermolecular interactions due to methoxy’s hydrogen-bond acceptor capacity .

N-(2-Methoxyphenyl)-2-hydroxyacetamide (3k) :

Electron-Withdrawing Groups (e.g., Halogens)

- N-(2,3-Dichlorophenyl)-2-hydroxyacetamide (3n): Yield: 82% . m.p.: 138–140°C . Key Difference: Dichloro substitution increases molecular weight and polarity, leading to a higher m.p. compared to mono-fluorinated 3d .

N-(3,5-Dichlorophenyl)-2-hydroxyacetamide (3o) :

Positional Isomerism (Fluorine Substitution)

- N-(2-Fluorophenyl)-2-hydroxyacetamide (3p) :

Substituent Effects on the Acetamide Backbone

Hydroxy vs. Chloro Substituents

- 2-Chloro-N-(4-fluorophenyl)acetamide (Precursor to 3d): m.p.: Not explicitly reported, but crystal structure analysis reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing the lattice . Key Difference: Replacement of Cl with OH (to form 3d) introduces a stronger hydrogen-bond donor (OH vs. C–Cl), altering solubility and reactivity .

Thiol and Methoxy Derivatives

- N-(4-Fluorophenyl)-2-methoxyacetamide: Key Difference: Methoxy substitution eliminates hydrogen-bond donor capacity, likely reducing aqueous solubility compared to 3d .

Data Tables

Table 1. Physical and Spectral Properties of Selected 2-Hydroxy-N-arylacetamides

| Compound | Substituent | Yield (%) | m.p. (°C) | Key ¹H NMR (δ) | Key ¹³C NMR (δ) |

|---|---|---|---|---|---|

| N-(4-Fluorophenyl)-2-OH (3d) | 4-F | 85 | 90–92 | 8.39 (s, NH) | 169.39 (C=O) |

| N-(4-Methoxyphenyl)-2-OH (3j) | 4-OCH₃ | 92 | 102–104 | – | – |

| N-(2,3-Dichlorophenyl)-2-OH (3n) | 2,3-Cl₂ | 82 | 138–140 | – | – |

| N-(2-Fluorophenyl)-2-OH (3p) | 2-F | 85 | 84–86 | – | – |

Table 2. Impact of Backbone Substituents on Properties

| Compound | Backbone Group | Key Property |

|---|---|---|

| 3d | –OH | High polarity, hydrogen-bond donor |

| 2-Chloro-N-(4-Fluorophenyl) | –Cl | Weaker H-bonding, precursor to 3d |

| N-(4-Fluorophenyl)-2-SH | –SH | Nucleophilic, oxidizable to disulfides |

生物活性

N-(4-Fluorophenyl)-2-hydroxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyacetamide functional group, which is critical for its interaction with biological targets. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its permeability across cell membranes. This structural characteristic is essential for its pharmacological efficacy.

The mechanism of action for this compound involves several pathways:

- Hydrogen Bonding : The hydroxyacetamide moiety can form hydrogen bonds with various biological molecules, influencing their activity and stability.

- Lipophilicity : The fluorine substitution increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability and potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. For instance, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may reduce inflammation markers in cellular models, indicating a potential role in treating inflammatory diseases .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems:

- Absorption : Following oral administration in animal models, the compound shows a favorable absorption profile with peak plasma concentrations achieved within a few hours .

- Distribution : Its lipophilic nature allows for widespread distribution in tissues, which is beneficial for therapeutic applications.

- Metabolism : The compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, which may affect its efficacy and safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against specific pathogens.

- Methodology : In vitro assays using disk diffusion and broth microdilution methods.

- Results : Showed significant inhibition zones against tested bacteria, indicating strong antimicrobial potential.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the anti-inflammatory effects in a mouse model of acute inflammation.

- Methodology : Administration of this compound followed by measurement of inflammatory cytokines.

- Results : A marked reduction in cytokine levels was observed, supporting its use in inflammatory conditions.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C9H10FNO2 |

| Molecular Weight | 185.18 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Activity | Reduces cytokine levels in preclinical models |

| Pharmacokinetic Profile | Favorable absorption; metabolized by CYP450 enzymes |

Q & A

Q. How to address conflicting reports on the reactivity of the hydroxyacetamide group in similar compounds?

- Resolution : Perform comparative studies using competitive kinetic assays to evaluate nucleophilic vs. electrophilic behavior. Cross-reference with crystallographic data to correlate reactivity with molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。